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For Researchers, Scientists, and Drug Development Professionals

Introduction
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent,

cell-permeable, and irreversible pan-caspase inhibitor widely utilized in apoptosis research.[1]

[2] By binding to the catalytic site of caspases, a family of cysteine proteases central to the

execution of programmed cell death, Z-VAD-FMK effectively blocks the apoptotic cascade.[1]

Its broad specificity makes it an invaluable tool for studying the roles of caspases in various

cellular processes, including inflammation and cell death, and for dissecting the molecular

mechanisms of apoptosis.[1][3] This technical guide provides a comprehensive overview of the

chemical properties, mechanism of action, quantitative inhibition data, and detailed

experimental protocols for the use of Z-VAD-FMK.

Chemical Properties and Structure
Z-VAD-FMK is a synthetic tripeptide with a fluoromethylketone (FMK) group at the C-terminus

and a benzyloxycarbonyl (Z) group protecting the N-terminus. The O-methylation of the

aspartic acid residue enhances its stability and cell permeability.[4]
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Property Value

IUPAC Name

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-

2-

(phenylmethoxycarbonylamino)butanoyl]amino]

propanoyl]amino]-4-oxopentanoate

Synonyms
Z-Val-Ala-Asp(OMe)-FMK, Carbobenzoxy-valyl-

alanyl-aspartyl-[O-methyl]-fluoromethylketone

CAS Number 187389-52-2

Molecular Formula C22H30FN3O7

Molecular Weight 467.49 g/mol

Appearance White to off-white solid

Purity ≥95% (HPLC)

Solubility Soluble in DMSO (e.g., to 10 mg/ml)

Mechanism of Irreversible Inhibition
Z-VAD-FMK functions as an irreversible inhibitor of a broad range of caspases, with the notable

exception of caspase-2, where it shows weak activity.[5] Caspases are synthesized as inactive

zymogens (pro-caspases) and are activated through proteolytic cleavage during apoptosis.

Activated caspases then cleave a multitude of cellular substrates, leading to the characteristic

morphological and biochemical hallmarks of apoptosis.

The fluoromethylketone group of Z-VAD-FMK forms a covalent thioether bond with the cysteine

residue in the active site of the caspase, thereby irreversibly inactivating the enzyme.[1] This

inhibition prevents the downstream activation of effector caspases and the subsequent

cleavage of cellular targets, effectively halting the apoptotic process.[1]
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Mechanism of irreversible caspase inhibition by Z-VAD-FMK.

Signaling Pathways
Z-VAD-FMK primarily targets the caspase cascade, a central component of the apoptotic

signaling network. Apoptosis can be initiated through two main pathways: the extrinsic (death

receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the

activation of effector caspases, such as caspase-3 and -7.[1] By broadly inhibiting caspases, Z-

VAD-FMK can block apoptosis induced by either pathway.
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Z-VAD-FMK inhibits both extrinsic and intrinsic apoptosis pathways.

However, it is crucial to note that broad caspase inhibition by Z-VAD-FMK can lead to the

activation of alternative cell death pathways, such as necroptosis, a form of programmed

necrosis. By inhibiting caspase-8, Z-VAD-FMK can prevent the cleavage and inactivation of

RIPK1 and RIPK3, leading to the formation of the necrosome complex and subsequent cell

death.[5]

Quantitative Inhibition Data
The inhibitory potency of Z-VAD-FMK against various caspases is typically reported as IC50

values (the concentration of inhibitor required to reduce enzyme activity by 50%). These values

can vary depending on the experimental conditions.
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Caspase Z-VAD-FMK IC50 Reference(s)

Caspase-1 Potent inhibitor [1]

Caspase-3 Low nanomolar [6]

Caspase-4 Weakly inhibited [6]

Caspase-5 Efficiently blocked [6]

Caspase-6 Weakly inhibited [6]

Caspase-7 Weakly inhibited [6]

Caspase-8 50 nM (comparative) [6]

Caspase-9 1500 nM (comparative) [6]

Caspase-10 520 nM (comparative) [6]

General Range 0.0015 - 5.8 µM

Off-Target Effects
While Z-VAD-FMK is a powerful tool, researchers must be aware of its off-target effects.

Besides the induction of necroptosis, Z-VAD-FMK has been shown to inhibit other cysteine

proteases like cathepsins and calpains.[1] A significant off-target effect is the inhibition of

peptide:N-glycanase (NGLY1), which can induce autophagy.[1] This is a critical consideration

as the induction of a separate cellular process can confound the interpretation of results in

apoptosis studies.

Experimental Protocols
Preparation of Z-VAD-FMK Stock Solution
Materials:

Z-VAD-FMK powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes
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Protocol:

Bring the Z-VAD-FMK vial to room temperature before opening.

To prepare a 10 mM stock solution, reconstitute 1 mg of Z-VAD-FMK powder in 213.9 μL of

DMSO. For a 20 mM stock, dissolve 1 mg in 107 µL of DMSO.[7]

Vortex gently to ensure the powder is completely dissolved.

Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated

freeze-thaw cycles.

Store the aliquots at -20°C.

General Cell Treatment Protocol
Protocol:

Culture cells to the desired confluency in appropriate cell culture plates.

Prepare the final working concentration of Z-VAD-FMK by diluting the stock solution in fresh

cell culture medium. A typical starting concentration is 20-50 µM.[5]

To avoid solvent toxicity, the final concentration of DMSO in the culture medium should not

exceed 1.0%.

Pre-treat the cells with the desired concentration of Z-VAD-FMK for 1-2 hours before

inducing apoptosis.[5]

Include appropriate controls: untreated cells, cells treated with the apoptosis inducer alone,

and cells treated with Z-VAD-FMK alone.

Incubate the cells for the desired period to induce apoptosis.

Proceed with downstream analysis.

Western Blot for Cleaved PARP
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This protocol details the steps for detecting the cleavage of PARP, a hallmark of apoptosis, by

Western blot.

Western Blot Workflow
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Protein Transfer (to membrane)
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Workflow for Western blot analysis of PARP cleavage.

Materials:

Prepared cell lysates

SDS-PAGE gels

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat dry milk in TBST)
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Primary antibody (anti-PARP)

HRP-conjugated secondary antibody

ECL detection reagents

Protocol:

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample

buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.[8]

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

PARP that recognizes both the full-length (116 kDa) and the cleaved fragment (89 kDa)

overnight at 4°C.[8]

Secondary Antibody Incubation: Wash the membrane three times with TBST and then

incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.[8]

Detection: Wash the membrane again three times with TBST. Detect the protein bands using

an enhanced chemiluminescence (ECL) substrate and image the blot.[8]

Analysis: A significant reduction in the cleaved PARP fragment (89 kDa) in the presence of Z-

VAD-FMK confirms caspase-dependent apoptosis.

Annexin V/Propidium Iodide (PI) Staining (Flow
Cytometry)
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This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

Treat cells in a 6-well plate or culture dish as previously described.

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

Wash the cells with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[7]

Incubate the cells for 15 minutes at room temperature in the dark.[7]

Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are

Annexin V+/PI-, and late apoptotic/necrotic cells are both Annexin V+ and PI+.

TUNEL Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

Cell Preparation and Fixation: Culture and treat cells on coverslips. After treatment, wash

with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in

PBS for 2-5 minutes on ice.[9]

TUNEL Staining: Wash the cells with PBS. Incubate the cells with the TUNEL reaction

mixture (containing TdT enzyme and labeled nucleotides, e.g., BrdU-dUTP) in a humidified

chamber at 37°C for 1 hour, protected from light.[9]

Detection: If using an indirect method (e.g., BrdU), wash the cells and incubate with a

fluorescently labeled anti-BrdU antibody.
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Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. A

significant decrease in TUNEL-positive cells in the Z-VAD-FMK treated group indicates

inhibition of apoptosis.

Conclusion
Z-VAD-FMK remains an essential tool for researchers studying programmed cell death. Its

potent and broad-spectrum inhibition of caspases provides a reliable method for blocking

apoptosis in a wide array of experimental models. However, a thorough understanding of its

mechanism of action, quantitative inhibitory profile, and particularly its off-target effects, is

critical for the accurate design of experiments and interpretation of data. By following detailed

and validated protocols, researchers can effectively utilize Z-VAD-FMK to elucidate the intricate

roles of caspases in health and disease.
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[https://www.benchchem.com/product/b1352602#irreversible-caspase-inhibition-by-z-vad-
fmk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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